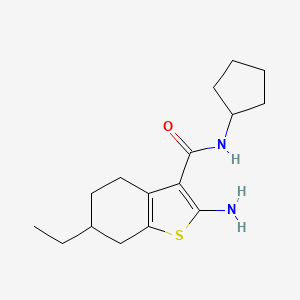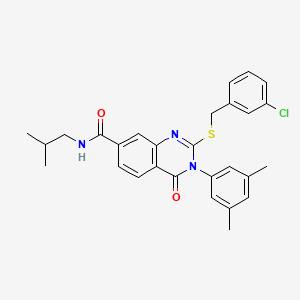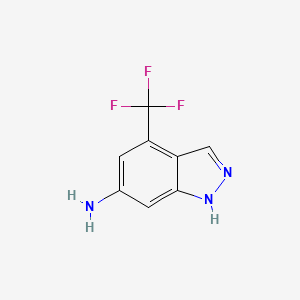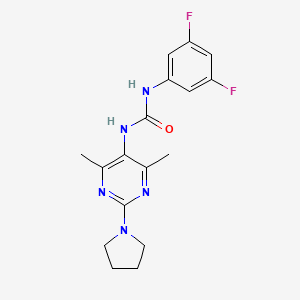![molecular formula C13H13ClN2O5 B2515693 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 30741-87-8](/img/structure/B2515693.png)
3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves the creation of derivatives with potential biological activity. For instance, a series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters were synthesized, characterized by various spectroscopic techniques, and their crystal structure was confirmed through X-ray analysis . Similarly, the synthesis of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives was performed, and these compounds were evaluated for their angiotensin converting enzyme (ACE) inhibitory activities . Another related synthesis produced 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, with the structure confirmed by single-crystal X-ray analysis . Lastly, the enantioselective synthesis of both enantiomers of a neuroexcitant compound was described, showcasing the preparation of enantiomerically pure derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. X-ray analysis played a significant role in confirming the crystal structure of the synthesized compounds, as seen in the study of methyl-2-(5-(4-methoxybenzylidene)-2,4-dioxotetrahydrothiazole-3-yl)propionate . The crystal structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid revealed two crystallographically unique molecules forming a hydrogen-bonded dimer, which is typical for carboxylic acid groups in the solid state . These structural insights are essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often require regiospecific processes, as demonstrated in the synthesis of the pyrazol-propionic acid derivatives . The enantioselective synthesis of neuroexcitant analogues also involves specific reactions to achieve high enantiomeric excess, such as the coupling of a glycine derivative with an isoxazolinone . These reactions are carefully designed to produce the desired derivatives with the correct stereochemistry and functional groups necessary for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting points and elemental composition, were characterized using techniques like FT-IR, 1H, and 13C NMR spectroscopy . These properties are indicative of the purity and identity of the synthesized compounds. The antiproliferative and antimicrobial activities of these compounds were evaluated, showing significant effects against various cancer cell lines and microorganisms . The ACE inhibitory activities of the imidazolidine derivatives were also assessed, with some compounds showing potent in vitro activities .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid and its derivatives have been the subject of extensive research, particularly focusing on their synthesis and structural properties. Patel et al. (2013) synthesized derivatives of the compound that exhibited promising properties for potential applications in anti-cancer and HIV treatments (Patel et al., 2013). Kumarasinghe et al. (2009) emphasized the regiospecific synthesis of the compound, revealing the importance of crystallographic analysis for unambiguous structure determination (Kumarasinghe et al., 2009).
Novel Triazafulvalene Systems
Uroš Uršič and colleagues (2010) explored the synthesis of compounds related to 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, leading to the discovery of a new triazafulvalene system (Uršič et al., 2010). This system could have implications for various fields, including materials science and molecular engineering.
Antiproliferative and Antimicrobial Properties
There is substantial interest in the bioactive properties of derivatives of 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid. Pantelić et al. (2021) synthesized novel organotin(IV) carboxylate compounds with derivatives of the acid and evaluated their antiproliferative properties on various human cancer cell lines, showing promising results (Pantelić et al., 2021). Additionally, Viji et al. (2020) analyzed the antimicrobial activity of a bioactive molecule derived from the compound, highlighting its potential in antimicrobial treatment strategies (Viji et al., 2020).
Structural and Spectroscopic Analysis
Research has also delved into the more fundamental aspects of 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid derivatives, focusing on their structural and spectroscopic characteristics. For instance, Trilleras et al. (2005) studied the crystal structures and hydrogen-bonded chains of certain derivatives, contributing valuable insights into their molecular geometries and interactions (Trilleras et al., 2005).
properties
IUPAC Name |
3-[4-(5-chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O5/c1-21-9-3-2-7(14)6-8(9)13(5-4-10(17)18)11(19)15-12(20)16-13/h2-3,6H,4-5H2,1H3,(H,17,18)(H2,15,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQBJNPEPVHUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(C(=O)NC(=O)N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)
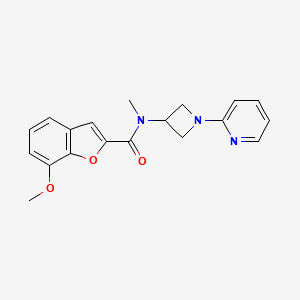


![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)
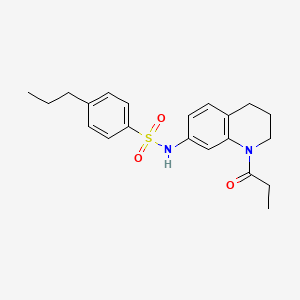
![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)
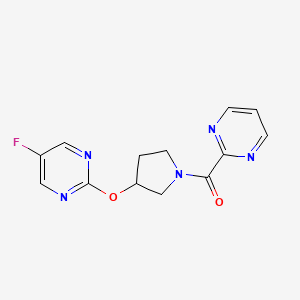
![2-[1-[2-(1-azepanyl)-2-oxoethyl]-3-indolyl]-N-(2-furanylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)
